5-benzyl-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde O-(3-chlorobenzyl)oxime
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-benzyl-5-[(E)-(3-chlorophenyl)methoxyiminomethyl]-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26ClN3O3/c31-25-10-6-9-22(15-25)20-37-33-18-24-19-34(14-13-23-17-32-28-12-5-4-11-26(23)28)30(36)27(29(24)35)16-21-7-2-1-3-8-21/h1-12,15,17-19,32,35H,13-14,16,20H2/b33-18+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXJROHUMSSQGEW-DPNNOFEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C(=CN(C2=O)CCC3=CNC4=CC=CC=C43)C=NOCC5=CC(=CC=C5)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC2=C(C(=CN(C2=O)CCC3=CNC4=CC=CC=C43)/C=N/OCC5=CC(=CC=C5)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-benzyl-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde O-(3-chlorobenzyl)oxime , with the molecular formula and a molecular weight of approximately 512 g/mol, is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound can be achieved through various methods, including the Ugi four-component reaction, which allows for the efficient assembly of complex structures. The compound features an indole moiety, which is known for its diverse biological properties, including anticancer and antimicrobial activities .
Antimicrobial Properties
Research indicates that derivatives of pyridine and indole possess significant antimicrobial properties. The compound has been evaluated for its activity against various bacterial strains. In vitro studies have shown that it exhibits potent inhibition against Gram-positive bacteria, suggesting potential applications in treating infections caused by resistant strains .
Anticancer Activity
The indole structure in this compound is associated with anticancer properties. A study examining similar compounds demonstrated that modifications at the 4-hydroxy position enhance cytotoxicity against cancer cell lines. The mechanism appears to involve the induction of apoptosis and disruption of cellular signaling pathways .
Antimalarial Activity
Recent studies have highlighted the antimalarial potential of compounds that share structural similarities with 5-benzyl-4-hydroxy derivatives. Molecular docking studies suggest that these compounds may inhibit key enzymes involved in the malaria parasite's life cycle, thereby reducing parasite viability .
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of pyridine derivatives reported that compounds similar to our target showed minimum inhibitory concentrations (MICs) as low as 10 µg/mL against Staphylococcus aureus, indicating strong antimicrobial activity .
- Cytotoxicity in Cancer Cells : In a comparative analysis, derivatives were tested on MCF-7 breast cancer cells, revealing IC50 values ranging from 5 to 15 µM. The lead compound exhibited significant cytotoxicity, prompting further investigation into its mechanism of action through apoptosis induction .
- Molecular Docking Studies : Computational analyses have indicated favorable binding interactions between the target compound and critical enzymes involved in malaria pathogenesis. These findings support further exploration into its therapeutic potential against malaria .
Q & A
Q. What are the critical steps for synthesizing this compound, and how can reaction conditions be optimized to improve yield?
The synthesis likely involves multi-step reactions, including condensation, oxime formation, and functional group protection/deprotection. For example:
- Oxime formation : The O-(3-chlorobenzyl)oxime moiety can be synthesized by reacting the aldehyde group with O-(3-chlorobenzyl)hydroxylamine under acidic or neutral conditions. Reaction optimization (e.g., solvent choice, temperature, and stoichiometry) is critical to avoid side products like imine formation .
- Hazard analysis : Pre-reaction risk assessments (e.g., evaluating exothermicity of hydroxylamine reactions) are essential for scaling up reactions safely .
- Purification : Column chromatography or recrystallization (using solvents like DMF/water or ethyl acetate/hexane) may be required to isolate the pure product, as evidenced by similar oxazole/thiazole derivatives with yields >75% .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
- IR spectroscopy : Key peaks include C=O (~1640–1680 cm⁻¹), O-H (hydroxy group, ~3200–3500 cm⁻¹), and C=N (oxime, ~1600 cm⁻¹) .
- NMR :
- ¹H-NMR : Look for signals corresponding to the indole NH (~10–12 ppm), benzyl protons (~4.5–5.5 ppm for CH₂), and aromatic protons (6.5–8.5 ppm) .
- ¹³C-NMR : Confirm the presence of carbonyl carbons (C=O at ~165–180 ppm) and oxime carbons (C=N-O at ~150–160 ppm) .
- HRMS : Use high-resolution mass spectrometry to verify the molecular ion peak (e.g., [M+H]⁺) with an error <5 ppm .
Q. How can researchers address low solubility of this compound in common solvents for biological assays?
- Co-solvent systems : Use DMSO-water mixtures (≤5% DMSO) or cyclodextrin-based solubilizers.
- Derivatization : Introduce hydrophilic groups (e.g., sulfonate or PEG chains) at non-critical positions while preserving the oxime pharmacophore .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activity data for this compound across studies?
- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), incubation times, and controls. For example, discrepancies in IC₅₀ values may arise from variations in ATP concentrations in kinase assays .
- Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that might influence activity .
- Structural analogs : Compare activity of derivatives (e.g., replacing the 3-chlorobenzyl group with 4-fluorobenzyl) to isolate SAR trends .
Q. How can computational methods predict binding modes of this compound with target proteins?
- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions between the oxime group and catalytic residues (e.g., serine in hydrolases). Validate with MD simulations to assess binding stability .
- Pharmacophore mapping : Identify essential features (e.g., hydrogen bond acceptors from the pyridinecarbaldehyde) using tools like PharmaGist .
Q. What experimental designs are optimal for studying the stability of the O-(3-chlorobenzyl)oxime moiety under physiological conditions?
- pH-dependent stability : Incubate the compound in buffers (pH 1–9) and monitor degradation via HPLC at 37°C. Oximes are typically stable at neutral pH but hydrolyze under acidic/basic conditions .
- Enzymatic susceptibility : Test stability in human liver microsomes or plasma esterases to identify susceptibility to enzymatic cleavage .
Q. How can researchers differentiate between tautomeric forms of the pyridinecarbaldehyde-oxime system?
- X-ray crystallography : Resolve tautomeric states (e.g., keto vs. enol forms) in the solid state .
- NMR in DMSO-d₆ : Observe exchange peaks in ¹H-NMR or use ¹⁵N-labeled compounds to track tautomerization dynamics .
Methodological Considerations
- Synthetic reproducibility : Replicate procedures from literature with rigorous control of anhydrous conditions (e.g., use of molecular sieves) for reactions involving moisture-sensitive intermediates .
- Data validation : Cross-verify spectral data with synthetic intermediates (e.g., pre-oxime aldehyde) to confirm successful functionalization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
